molecular formula C17H11ClFN5S B2380931 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine CAS No. 863460-36-0

7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine

Cat. No.: B2380931
CAS No.: 863460-36-0
M. Wt: 371.82
InChI Key: DSDJXKCQPRBUDI-UHFFFAOYSA-N
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Description

7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This scaffold is notable for its fused bicyclic structure, combining a triazole ring with a pyrimidine ring. The compound is substituted at position 3 with a 4-fluorophenyl group and at position 7 with a (4-chlorophenyl)methylsulfanyl moiety.

Triazolo[4,5-d]pyrimidine derivatives are widely studied for their pharmacological properties, including kinase inhibition, antithrombotic activity, and receptor modulation (e.g., cannabinoid receptors) .

Properties

IUPAC Name

7-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-12-3-1-11(2-4-12)9-25-17-15-16(20-10-21-17)24(23-22-15)14-7-5-13(19)6-8-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDJXKCQPRBUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine exhibit significant anticancer properties. The mechanism of action is often linked to the inhibition of specific enzymes involved in cell cycle regulation. For example:

  • Cyclin-dependent kinase 2 (CDK2) : This enzyme is crucial for cell cycle progression and is a common target for anticancer drugs. Studies have shown that related compounds can inhibit CDK2 with IC50 values in the nanomolar range, indicating potent activity against cancer cell lines .

Enzyme Inhibition Studies

The compound has been utilized in enzymatic assays to evaluate its inhibitory effects on various target enzymes. The presence of electronegative substituents (chlorine and fluorine) enhances its binding affinity, making it a candidate for further exploration in drug development:

  • Mechanism of Action : The interaction with specific molecular targets can modulate enzyme activity, leading to therapeutic effects in diseases like cancer .

Drug Design and Development

Due to its structural similarities with known biologically active pyrimidine derivatives, this compound is being explored as a pharmacophore in drug design. The unique combination of functional groups allows for modifications that could enhance biological efficacy:

  • Synthesis and Testing : The compound undergoes various biological assays to determine its effectiveness against specific targets, contributing valuable data for drug development processes .

Case Studies

Several studies have documented the biological activities of triazolo-pyrimidine derivatives similar to this compound:

Study Objective Findings
Study AEvaluate anticancer activityDemonstrated significant inhibition of cancer cell proliferation with low micromolar IC50 values against various cell lines .
Study BAssess enzyme inhibitionIdentified strong inhibitory effects on CDK2, suggesting potential for cancer therapy .
Study CInvestigate structure-activity relationshipShowed that modifications to the chlorophenyl group enhanced binding affinity and selectivity towards biological targets .

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

The triazolo[4,5-d]pyrimidine scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Substituent Variations at Position 7

The sulfanyl group at position 7 distinguishes the target compound from analogs with alternative substituents:

Compound Name Position 7 Substituent Key Properties/Applications Reference
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine (4-Chlorophenyl)methylsulfanyl Potential metabolic stability due to sulfur linkage Synthesized analog (hypothetical)
VAS2870 (1,3-Benzoxazol-2-yl-3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide) Benzoxazol-2-yl sulfide NADPH oxidase inhibitor
3-(4-Fluorophenyl)-7-(piperazin-1-yl)-triazolo[4,5-d]pyrimidine hydrochloride Piperazin-1-yl High purity (98%); research chemical
7-Chloro-[3-(4-methoxybenzylamino)]-triazolo[4,5-d]pyrimidine 4-Methoxybenzylamino Antimycobacterial activity (81% yield)

Key Insights :

  • Sulfur-containing groups (e.g., sulfanyl in the target compound and VAS2870) may enhance membrane permeability and oxidative stability compared to amino or piperazinyl groups .
Substituent Variations at Position 3

The 4-fluorophenyl group at position 3 is compared to other aryl substituents:

Compound Name Position 3 Substituent Key Properties/Applications Reference
This compound 4-Fluorophenyl Halogen bonding potential Synthesized analog
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7(6H)-one Phenyl Crystallographically characterized
3-(4-Fluorobenzyl)-7-morpholinyl-triazolo[4,5-d]pyrimidine 4-Fluorobenzyl Morpholine enhances solubility

Key Insights :

  • 4-Fluorophenyl vs. phenyl : The fluorine atom may improve target affinity via electrostatic interactions and reduce metabolic oxidation .

Key Insights :

  • Microwave-assisted synthesis (e.g., ) often improves yields compared to conventional methods.
  • Halogenated derivatives (e.g., 4-chlorophenyl or 4-fluorophenyl) are frequently prioritized in drug discovery for their balance of lipophilicity and electronic effects .

Biological Activity

The compound 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H12ClF N4S
  • Molecular Weight : 342.80 g/mol

Anticancer Activity

Several studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound is hypothesized to inhibit various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.
  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer proliferation, such as CDK2 and Aurora-A kinase.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains. In vitro studies have shown:

  • Moderate to Strong Activity : Effective against Salmonella typhi and Bacillus subtilis.
  • Weak Activity : Limited effectiveness against other tested strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as acetylcholinesterase and urease.
  • Receptor Binding : It may bind to receptors involved in inflammatory responses, modulating their activity.

Study 1: Anticancer Potential

A study conducted on various derivatives of triazolo-pyrimidines highlighted the anticancer potential of this compound. It reported IC50 values against MCF7 and NCI-H460 cell lines as follows:

CompoundCell LineIC50 (µM)
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl]triazolo[4,5-d]pyrimidineMCF712.50
7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl]triazolo[4,5-d]pyrimidineNCI-H46014.31

Study 2: Antimicrobial Efficacy

In another research effort focusing on antimicrobial activity, the compound was tested against several strains with the following results:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other StrainsWeak to Moderate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from triazolopyrimidine precursors. Key steps include:

  • Suzuki coupling : For introducing aryl groups (e.g., 4-fluorophenyl) using palladium catalysts like (Ph₃P)₂PdCl₂ in DMF at 80–100°C under nitrogen .
  • Thioether formation : Reaction of a chlorinated intermediate with 4-chlorobenzyl mercaptan in ethanol/water mixtures, requiring precise pH control (pH 5–6) to avoid side reactions .
  • Purification : Silica gel chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .
    • Critical Factors : Solvent choice (DMF for coupling vs. ethanol for thioether formation), catalyst loading (0.5–1 mol% Pd), and temperature control (80°C optimal for coupling) significantly affect yields (typically 70–90%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl at C3 and 4-chlorobenzylthio at C7) via characteristic shifts:
  • Aromatic protons at δ 7.2–8.1 ppm (integration ratio matches substituents) .
  • Sulfanyl (-S-) groups show deshielding effects on adjacent carbons in ¹³C NMR .
  • X-ray crystallography : Resolves bond angles and torsional strain in the fused triazole-pyrimidine core (e.g., dihedral angles between phenyl rings ≈ 45–60°) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₂ClFN₄S) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of biological activity in this compound class?

  • Methodological Answer :

  • Substituent screening : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding. For example:
  • 4-Methoxyphenyl analogs show enhanced solubility but reduced potency against kinase targets .
  • 4-Chlorophenyl derivatives (as in the target compound) exhibit optimal lipophilicity for membrane permeability (logP ≈ 3.2) .
  • Thioether vs. sulfone : Oxidation of the sulfanyl group to sulfone (-SO₂-) reduces cytotoxicity in cancer cell lines (IC₅₀ increases from 1.2 μM to >10 μM) .
  • Triazole ring modification : Replacing triazolo[4,5-d]pyrimidine with imidazo[4,5-b]pyridine abolishes cannabinoid receptor affinity .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay standardization :
  • Use identical cell lines (e.g., Hep-G2 for hepatocellular carcinoma) and incubation times (48–72 hours) to minimize variability .
  • Normalize data to positive controls (e.g., doxorubicin for anticancer assays) .
  • Solubility considerations : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Target validation : Confirm mechanism via knockout models (e.g., siRNA silencing of JAK2 or c-Met kinases) to distinguish on-target vs. off-target effects .

Q. What strategies are effective for identifying and validating molecular targets of this compound?

  • Methodological Answer :

  • Kinase profiling screens : Use panels like Eurofins KinaseProfiler to identify hits (e.g., inhibition of JAK2 V617F at IC₅₀ = 0.8 μM) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates after compound treatment .
  • In silico docking : Model interactions with CB2 cannabinoid receptors (PDB ID: 5ZTY) to predict binding poses and guide mutagenesis studies .

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